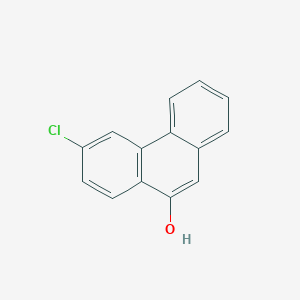

6-Chlorophenanthren-9-ol

Descripción

Propiedades

IUPAC Name |

6-chlorophenanthren-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c15-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHCZOIRXLLSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587486 | |

| Record name | 6-Chlorophenanthren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937053-63-9 | |

| Record name | 6-Chlorophenanthren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Chlorophenanthren 9 Ol and Its Analogs

Precursor-Based Synthesis Approaches

Precursor-based strategies are fundamental to constructing the phenanthrene (B1679779) core. These methods rely on the strategic assembly of a precursor molecule that already contains the necessary carbon framework and functional groups, which is then induced to cyclize and form the final tricyclic aromatic system.

The intramolecular cyclization of substituted biphenyls is a direct and powerful method for forming the phenanthrene ring. This approach involves creating a new carbon-carbon bond between the two phenyl rings of a biphenyl (B1667301) derivative.

Transition metal catalysis offers a versatile and efficient means to achieve the annulation of biphenyl precursors. nih.gov Various metals, including palladium, platinum, gold, and rhodium, have been shown to effectively catalyze these transformations. nih.govglobalauthorid.com A common strategy involves the cycloisomerization of biphenyls that contain an alkyne unit at one of their ortho-positions. nih.gov This reaction proceeds via a 6-endo-dig cyclization, likely initiated by the π-complexation of the metal catalyst with the alkyne. nih.gov This activation facilitates the intramolecular attack by the adjacent aryl ring, leading to the formation of the phenanthrene skeleton. nih.gov

This methodology is highly modular, allowing for the synthesis of a wide array of substituted phenanthrenes by varying the substituents on the biphenyl precursor. nih.gov For instance, palladium-catalyzed annulation of in-situ generated arynes with o-halostyrenes provides a route to various substituted phenanthrenes in moderate to excellent yields and is compatible with functional groups like nitriles, esters, and ketones. researchgate.net

Detailed Research Findings: A study on the synthesis of phenanthrenes through transition-metal-catalyzed cycloisomerization reactions demonstrated the efficacy of catalysts like PtCl₂, AuCl, AuCl₃, GaCl₃, and InCl₃ in converting ortho-alkynyl biphenyls to the corresponding phenanthrenes. nih.gov The reaction is notable for its modularity, which allows for significant structural diversity in the final products. nih.gov Furthermore, depending on the catalyst, it is possible to synthesize 10-halo-phenanthrenes or their 9-halo isomers from biaryls with halo-alkyne units, with the latter involving a 1,2-halide shift. nih.gov

| Catalyst | Precursor Type | Product Type | Key Feature |

| PtCl₂, AuCl, AuCl₃, GaCl₃, InCl₃ | o-Alkynyl biphenyls | Substituted phenanthrenes | Modular, allows for broad structural variation. nih.gov |

| Palladium | o-Halostyrenes and arynes | Substituted phenanthrenes | Tolerant of various functional groups. researchgate.net |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of phenanthrene derivatives. nih.govacs.org One notable protocol involves the copper-catalyzed reaction of N-tosylhydrazones derived from [1,1'-biphenyl]-2-carbaldehydes with terminal alkynes. nih.govacs.orgmdpi.com This process is thought to proceed through the formation of an allene (B1206475) intermediate, which then undergoes a six-π-electron cyclization and isomerization to yield the phenanthrene product. nih.govacs.org This method is advantageous due to the use of readily available starting materials and an inexpensive catalyst. nih.govacs.org

Another approach utilizes a one-pot synthesis involving the ligand-free CuBr₂-catalyzed coupling of terminal alkynes with N-tosylhydrazones derived from o-formyl biphenyls. mdpi.comencyclopedia.pub This cascade reaction also proceeds through an allene intermediate followed by a 6π-cyclization and isomerization, demonstrating broad functional group compatibility. mdpi.com

Detailed Research Findings: A novel synthesis of phenanthrenes was developed using a copper-catalyzed cross-coupling of N-tosylhydrazones with terminal alkynes. nih.govacs.orgfigshare.com The reaction can be performed in two ways: either with N-tosylhydrazones from [1,1'-biphenyl]-2-carbaldehydes and terminal alkynes or with N-tosylhydrazones from aromatic aldehydes and 2-alkynyl biphenyls. nih.govacs.org Both pathways afford phenanthrene derivatives in good yields. nih.govacs.org

| Copper Catalyst | Reactant 1 | Reactant 2 | Key Intermediate |

| Copper(I) | N-tosylhydrazone of [1,1'-biphenyl]-2-carbaldehyde | Terminal alkyne | Allene nih.govacs.org |

| CuBr₂ (ligand-free) | N-tosylhydrazone of o-formyl biphenyl | Terminal alkyne | Allene mdpi.comencyclopedia.pub |

Intramolecular cycloaromatization is another key strategy that involves the formation of the phenanthrene ring system, often through radical or photochemical pathways, followed by an aromatization step. thieme-connect.comrsc.org

Photoinduced cyclization, famously known as the Mallory reaction, is a classic and powerful method for synthesizing phenanthrenes from stilbene (B7821643) precursors. beilstein-journals.org The reaction typically involves the irradiation of a stilbene derivative with UV light, which induces a 6π-electrocyclization to form a dihydrophenanthrene intermediate. beilstein-journals.orgnih.gov This intermediate is then oxidized to the aromatic phenanthrene. beilstein-journals.org This method has been successfully applied to the synthesis of various functionalized phenanthrenes. beilstein-journals.org

Recent advancements have focused on visible-light-mediated photocatalysis, which offers milder and more environmentally friendly reaction conditions. beilstein-journals.orgsioc-journal.cnresearchgate.net For instance, 10-phenanthrenol derivatives have been synthesized from 2-arylbenzoyl acetate (B1210297) derivatives using an iridium-based photocatalyst under visible light. sioc-journal.cn Another approach utilizes a single cobaloxime catalyst for the acceptorless dehydrogenative cyclization of ortho-biaryl-appended 1,3-dicarbonyl compounds, which proceeds via photocycloaddition followed by dehydrogenative aromatization, releasing hydrogen gas as the only byproduct. rsc.orgresearchgate.net The use of continuous flow reactors for the oxidative photocyclization of stilbenes has also been developed to allow for scalable synthesis. beilstein-journals.org

Detailed Research Findings: The synthesis of 10-phenanthrenol derivatives has been achieved through visible-light-catalyzed intramolecular cycloaromatization of 2-arylbenzoyl acetate derivatives with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as the photocatalyst, yielding moderate to good results. sioc-journal.cn A study on the photocatalytic synthesis of 10-phenanthrenols from ortho biaryl-appended 1,3-dicarbonyl compounds employed a cobaloxime catalyst, which facilitated both the initial photocycloaddition and the subsequent dehydrogenative aromatization under oxidant-free conditions. rsc.orgresearchgate.net

| Method | Precursor | Catalyst/Conditions | Key Feature |

| Mallory Reaction | Stilbene derivatives | UV light, oxidant (e.g., iodine) | Classic method for phenanthrene synthesis. beilstein-journals.org |

| Visible-light Photocatalysis | 2-Arylbenzoyl acetates | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Green and mild reaction conditions. sioc-journal.cn |

| Cobaloxime Photocatalysis | ortho-Biaryl-appended 1,3-dicarbonyls | Cobaloxime, light | Oxidant-free, high atom economy. rsc.orgresearchgate.net |

| Continuous Flow Photocyclization | Stilbene derivatives | UV light, oxidant, flow reactor | Scalable synthesis. beilstein-journals.org |

Radical-mediated cyclizations provide an alternative pathway to the phenanthrene core. beilstein-journals.org These reactions often involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring. For example, an N-Bromosuccinimide (NBS)-induced intramolecular cycloaromatization has been described for the synthesis of 10-phenanthrenols from 1-biphenyl-2-ylethanones substituted with electron-withdrawing groups. acs.org In this process, bromide generated in situ is proposed to initiate a radical C-H bond activation. acs.org

Visible-light photocatalysis is also a powerful tool for generating radicals for cyclization reactions. beilstein-journals.org For instance, the synthesis of phenanthrenes can be achieved through the photocatalyzed intramolecular cyclization of α-bromochalcones. beilstein-journals.org One-electron reduction of the chalcone (B49325) by an excited photocatalyst leads to the formation of a vinyl radical, which then cyclizes onto the adjacent aromatic ring. beilstein-journals.org UV light has also been used to mediate the difunctionalization of alkenes with CF₃SO₂Na, leading to trifluoromethylated phenanthrene derivatives through a tandem radical cyclization process. rsc.orgnih.gov

Detailed Research Findings: A metal-free protocol for the synthesis of 10-phenanthrenols from 1-biphenyl-2-ylethanones was developed using NBS as an initiator for radical C-H bond activation, proceeding under mild conditions without transition metals or strong oxidants. acs.org Photocatalysis has been employed to generate vinyl radicals from α-bromochalcones using fac-Ir(ppy)₃ as the photocatalyst, which then undergo intramolecular addition to form phenanthrene derivatives. beilstein-journals.org A cost-effective, metal-free method using UV light and CF₃SO₂Na has been developed for the synthesis of trifluoromethyl-substituted phenanthrenes from alkenes. rsc.orgnih.gov

| Method | Precursor | Reagents/Conditions | Key Intermediate |

| NBS-Induced Cycloaromatization | 1-Biphenyl-2-ylethanones | NBS | Radical from C-H activation acs.org |

| Photocatalyzed Radical Cyclization | α-Bromochalcones | fac-Ir(ppy)₃, visible light | α-Keto vinyl radical beilstein-journals.org |

| UV Light-Mediated Radical Cyclization | Alkenes | CF₃SO₂Na, UV light | Trifluoromethyl radical rsc.orgnih.gov |

Diels-Alder Reaction-Based Syntheses of Phenanthrene Frameworks

The Diels-Alder reaction, a powerful tool in organic synthesis, provides a reliable method for constructing six-membered rings, which is fundamental to building the phenanthrene scaffold. researchgate.net This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. researchgate.net In the context of phenanthrene synthesis, this reaction can be adapted in several ways. For instance, nitronaphthalenes can act as dienophiles in polar Diels-Alder reactions. When dinitronaphthalenes react with a diene like (E)-1-trimethylsilyloxy-1,3-butadiene, they can form nitrophenanthrenol derivatives after the primary adduct undergoes an irreversible loss of nitrous acid, leading to aromatization. researchgate.net

Another advanced application is the hexadehydro-Diels-Alder (HDDA) reaction, which uses diynes and alkynes to generate a highly reactive benzyne (B1209423) intermediate that can be trapped to form functionalized aromatic rings in a single step. Furthermore, a palladium-catalyzed domino reaction involving aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene has been developed to construct phenanthrene derivatives. This complex transformation proceeds through C-H activation, decarbonylation, and a retro-Diels-Alder process. beilstein-journals.org

Conversion Pathways from Phenanthrene-9,10-dione Derivatives

Phenanthrene-9,10-diones (also known as phenanthrenequinones) are versatile intermediates in the synthesis of functionalized phenanthrenes. These ortho-quinones are often prepared through the oxidation of a pre-existing phenanthrene core. researchgate.net For instance, the degradation of phenanthrene can initially produce 9-phenanthrenol, which then undergoes rearrangement to form phenanthrene-9,10-dione. acs.org

A crucial precursor for the target molecule is 3-bromo-6-chlorophenanthrene-9,10-dione. A practical, large-scale synthesis for this specific di-halogenated phenanthrenequinone (B147406) has been developed. beilstein-journals.orgacs.org This multi-step route highlights the strategic functionalization of the phenanthrene system to install substituents that direct further modifications. beilstein-journals.org

Once the appropriately substituted phenanthrene-9,10-dione is obtained, the hydroxyl group can be introduced. The reduction of the ketone functionalities is a key step. For example, the catalytic hydrogenation of phenanthrene-9,10-dione yields phenanthrene-9,10-diol. Selective reduction of one ketone can lead to the formation of the desired phenanthrenol.

Direct Functionalization of Phenanthrene Scaffolds

Direct functionalization of a pre-formed phenanthrene ring system is a common strategy to introduce chloro and hydroxyl groups. The success of this approach hinges on controlling the regioselectivity of the reactions to ensure the substituents are installed at the desired C6 and C9 positions.

Regioselective Halogenation (Chlorination) at the Phenanthrene Core

Achieving regioselective chlorination on a polycyclic aromatic hydrocarbon like phenanthrene is a significant synthetic challenge. The electronic properties of the phenanthrene nucleus dictate the positions most susceptible to electrophilic attack. However, methods have been developed to control the position of halogenation.

A notable synthesis that achieves chlorination at the C6 position is the creation of 6-chloro-9-phenanthrenol itself. researchgate.net This was accomplished via an anionic cyclization of a carefully constructed biaryl amide precursor, demonstrating that the chlorine atom can be incorporated into one of the starting materials before the phenanthrene ring is even formed. researchgate.net

Introduction of Hydroxyl Functionality

The introduction of a hydroxyl group onto the phenanthrene scaffold can be achieved through several methods. One of the most direct routes to 6-Chlorophenanthren-9-ol involves the cyclization of a pre-functionalized precursor. A reported synthesis starts with a biaryl amide which, upon treatment with a strong base like lithium diethylamide (LiNEt₂), undergoes an anionic cyclization to directly form 6-chloro-phenanthren-9-ol. researchgate.net This elegant approach constructs the hydroxylated phenanthrene ring in a single, regioselective step.

Alternatively, the hydroxyl group can be introduced via the reduction of a ketone. Starting with a precursor like 6-chlorophenanthrene-9,10-dione, selective reduction of the ketone at the C9 position would yield the target 6-Chlorophenanthren-9-ol. The reduction of phenanthrene-9,10-dione to its corresponding diol is a known transformation, suggesting that controlled reduction is a viable strategy. Other methods for creating phenanthrenols include visible-light-catalyzed intramolecular cycloaromatization of 2-arylbenzoyl acetate derivatives.

Strategic Application of Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on efficiency, seeking to minimize step counts and improve atom economy. Advanced techniques like multi-component reactions are at the forefront of this effort.

Multi-component Reactions for Polycyclic Aromatic Alcohol Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid construction of complex molecules like polycyclic aromatic alcohols. While a specific MCR for 6-Chlorophenanthren-9-ol is not prominently documented, the principles are applicable to the synthesis of its core structure.

For example, one-pot syntheses of polysubstituted phenanthrenes have been achieved through a Suzuki-Miyaura cross-coupling followed by a Dieckmann-Thorpe ring closure under microwave irradiation. researchgate.net This approach allows for the introduction of diversity at various positions on the phenanthrene ring system in a single pot. Another advanced method involves a copper-catalyzed three-component reaction of N-tosylhydrazones, terminal alkynes, and allyl halides to produce substituted phenanthrenes through a cascade of coupling, allenylation, and cycloaddition reactions. These strategies highlight the potential for developing convergent and efficient MCRs to assemble highly substituted phenanthrenol scaffolds, potentially reducing the number of steps required compared to more traditional linear synthetic routes.

Stereoselective and Regioselective Synthetic Control in the Preparation of 6-Chlorophenanthren-9-ol and its Analogs

The precise control over the arrangement of substituents and the three-dimensional structure of molecules is a cornerstone of modern organic synthesis, particularly in the creation of complex bioactive compounds. In the synthesis of 6-Chlorophenanthren-9-ol and its analogs, achieving high levels of regioselectivity and stereoselectivity is crucial for elucidating structure-activity relationships and developing compounds with specific properties. This section details the synthetic strategies and methodologies that enable such control.

Regioselective Synthesis

Regioselectivity, the control of the position at which a chemical bond is formed, is paramount in the synthesis of specifically substituted phenanthrenes like 6-Chlorophenanthren-9-ol. Several powerful methods have been developed to direct the formation of the phenanthrene core with predetermined substitution patterns.

One of the prominent modern techniques for constructing the phenanthrene framework is through aryne chemistry . Arynes are highly reactive intermediates that can undergo various cycloaddition reactions to form aromatic systems. The synthesis of derivatives of 6-Chlorophenanthren-9-ol has been achieved using this approach. For instance, the reaction of vinyl epoxides with arynes provides access to functionalized phenanthrenes. nih.govacs.org A specific example is the synthesis of 2-(6-Chlorophenanthren-9-yl)-2-phenylethan-1-ol, which demonstrates the successful introduction of a chlorine atom at the 6-position of the phenanthrene nucleus. nih.govacs.org The regioselectivity in these reactions is governed by the substitution pattern of the aryne precursor and the vinyl epoxide.

Another powerful strategy for achieving regioselectivity is through directed ortho-metalation (DoM) . This method involves the deprotonation of an aromatic ring at a position ortho to a directing metalating group (DMG), followed by quenching with an electrophile. This approach, often coupled with palladium-catalyzed cross-coupling reactions, provides a general and regiospecific route to 9-phenanthrols and various substituted phenanthrenes. cdnsciencepub.com By carefully choosing the starting materials and the directing group, one can precisely control the position of incoming substituents.

Furthermore, electrophilic substitution reactions on pre-formed phenanthrene or phenanthrol rings can be employed, although this may sometimes lead to mixtures of isomers. For example, the chlorination of 9-phenanthrol has been used to synthesize chlorinated phenanthrols. dioxin20xx.org However, controlling the position of chlorination to selectively obtain the 6-chloro isomer requires careful selection of reaction conditions and potentially the use of blocking groups.

The photocyclization of stilbene derivatives is a classic method for phenanthrene synthesis. beilstein-journals.org The regioselectivity of this reaction is dictated by the substitution pattern on the stilbene precursor. For a stilbene with a substituent at the meta position of one of the phenyl rings, photocyclization can lead to a mixture of 2- and 4-substituted phenanthrenes. However, specific substitution patterns on the stilbene can direct the cyclization to favor a particular regioisomer. beilstein-journals.org

Finally, transition metal-catalyzed cyclization reactions offer a versatile platform for the regioselective synthesis of phenanthrenes. semanticscholar.org For example, the Brønsted acid-catalyzed dearomatization and cyclization of alkynyl thioethers has been shown to produce substituted phenanthrenols, including a 6-chloro-substituted derivative, 10-(benzylthio)-6-chlorophenanthren-2-ol. rsc.org

The table below summarizes some of the key regioselective strategies employed in the synthesis of substituted phenanthrenes.

| Methodology | Key Features | Example Application | Reference(s) |

| Aryne Chemistry | Formation of highly reactive aryne intermediates followed by cycloaddition. | Synthesis of 2-(6-Chlorophenanthren-9-yl)-2-phenylethan-1-ol. | nih.gov, acs.org |

| Directed ortho-Metalation (DoM) | Regiospecific functionalization ortho to a directing group. | General route to 9-phenanthrols. | cdnsciencepub.com |

| Electrophilic Substitution | Direct introduction of substituents onto the phenanthrene core. | Chlorination of 9-phenanthrol. | dioxin20xx.org |

| Photocyclization of Stilbenes | Light-induced cyclization of stilbene precursors. | Scalable synthesis of functionalized phenanthrenes. | beilstein-journals.org |

| Transition Metal-Catalyzed Cyclization | Versatile methods for constructing the phenanthrene ring system. | Synthesis of 10-(benzylthio)-6-chlorophenanthren-2-ol. | rsc.org |

Stereoselective Synthesis

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of 6-Chlorophenanthren-9-ol and its analogs, stereochemistry can arise from chiral centers or from axial chirality in highly substituted or sterically hindered phenanthrenes.

While a direct enantioselective synthesis of 6-Chlorophenanthren-9-ol is not extensively documented in the literature, several established stereoselective methods can be applied to its synthesis or the synthesis of its analogs.

Catalytic asymmetric synthesis is a powerful tool for establishing stereocenters. For instance, gold-catalyzed cycloisomerization strategies have been developed for the stereoselective synthesis of complex molecules. ntu.edu.sg Similarly, transition metal-catalyzed hydroacylation reactions have been rendered enantioselective, providing a means to create chiral ketones which could be precursors to chiral alcohols. sioc-journal.cn In the context of the aryne-based synthesis of phenanthrene derivatives, the use of chiral ligands on a metal catalyst or the use of chiral auxiliaries on the reactants could potentially induce stereoselectivity in the cycloaddition step.

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed using a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This highlights how a combination of catalytic and rearrangement steps can be orchestrated to control stereochemistry.

For phenanthrene analogs that may exist as atropisomers (stereoisomers arising from hindered rotation around a single bond), synthetic strategies that control the formation of the sterically congested biaryl linkage are crucial.

The table below outlines some general approaches to stereoselective synthesis that could be applicable to the synthesis of chiral analogs of 6-Chlorophenanthren-9-ol.

| Stereoselective Strategy | Principle | Potential Application to Phenanthrene Synthesis | Reference(s) |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective cyclization or cross-coupling reactions to form the phenanthrene core or introduce substituents. | ntu.edu.sg, sioc-journal.cn |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | Directing the stereochemistry of cycloaddition or functionalization reactions. | upol.cz |

| Substrate-Controlled Diastereoselection | Utilization of existing stereocenters in the substrate to influence the formation of new stereocenters. | Applicable in multi-step syntheses where chiral building blocks are used. | upol.cz |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. | Separation of a racemic mixture of a chiral phenanthrene precursor. | upol.cz |

Advanced Spectroscopic and Structural Characterization of 6 Chlorophenanthren 9 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 6-chlorophenanthren-9-ol derivative would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the phenanthrene (B1679779) core. The exact chemical shifts and coupling constants of these protons are highly sensitive to their position on the ring and the presence of the chlorine and hydroxyl substituents. Protons closer to the electronegative chlorine atom or the hydroxyl group will experience different shielding effects, leading to distinct chemical shifts. chemistrysteps.comlibretexts.org For instance, protons ortho to the chlorine atom would likely be deshielded and appear at a higher chemical shift. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. libretexts.orglibretexts.org For 6-Chlorophenanthren-9-ol, one would expect to see signals for all 14 carbon atoms, though some may overlap. The carbon atoms directly bonded to the chlorine and oxygen atoms (C-6 and C-9) would show characteristic chemical shifts. The C-Cl bond would cause a downfield shift for C-6, while the C-OH bond would also significantly deshield the C-9 carbon. The chemical shifts of the other carbon atoms in the aromatic rings would also be influenced by the positions of the substituents, allowing for differentiation between isomers. masterorganicchemistry.com

A detailed analysis of the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra is crucial for confirming the substitution pattern and differentiating 6-Chlorophenanthren-9-ol from other isomeric chlorophenanthrenols.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6-Chlorophenanthren-9-ol

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 9.0 | Complex splitting patterns due to proton-proton coupling. |

| ¹H (OH) | Variable, typically broad | Chemical shift is solvent and concentration dependent. |

| ¹³C (Aromatic) | 110 - 150 | Specific shifts depend on the position relative to substituents. |

| ¹³C (C-Cl) | Downfield shifted | Electronegative effect of chlorine. |

| ¹³C (C-OH) | Downfield shifted | Electronegative effect of the hydroxyl group. |

This table presents generalized predicted ranges. Actual values would need to be determined experimentally.

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, advanced 2D NMR experiments are employed. creative-biostructure.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). libretexts.org Cross-peaks in the COSY spectrum of 6-Chlorophenanthren-9-ol would reveal the connectivity of the protons within each aromatic ring, helping to trace out the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. youtube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 6-Chlorophenanthren-9-ol can be achieved.

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" that is unique to its structure. scispace.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 6-Chlorophenanthren-9-ol would exhibit characteristic absorption bands corresponding to specific functional groups and bond vibrations. masterorganicchemistry.comlibretexts.org Key expected absorptions include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, found in the 1450-1600 cm⁻¹ region.

A C-O stretching vibration, usually in the 1000-1250 cm⁻¹ range.

A C-Cl stretching vibration, which would be expected in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. renishaw.comnovantaphotonics.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of 6-Chlorophenanthren-9-ol would also show characteristic peaks for the aromatic ring vibrations and could provide additional structural information to complement the IR data. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for 6-Chlorophenanthren-9-ol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1000 - 1250 | IR |

| C-Cl Stretch | < 800 | IR, Raman |

This table provides general ranges for characteristic functional group vibrations.

Electronic Absorption Spectroscopy (UV-Vis)

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. umanitoba.ca For 6-Chlorophenanthren-9-ol, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₄H₉ClO. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (the ratio of the M⁺ peak to the M+2 peak would be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). dioxin20xx.org Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.